molecular formula C18H12FN5OS B287051 3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-5-methyl-1,2-benzisoxazole

3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-5-methyl-1,2-benzisoxazole

Cat. No.: B287051
M. Wt: 365.4 g/mol
InChI Key: WKDDYXHSMNGYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-5-methyl-1,2-benzisoxazole is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in medical and pharmaceutical research.

Mechanism of Action

The mechanism of action of 3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-5-methyl-1,2-benzisoxazole involves the inhibition of various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). This inhibition leads to the reduction of inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects in the body. These effects include the reduction of inflammation, pain, and tumor growth, as well as the improvement of cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-5-methyl-1,2-benzisoxazole in lab experiments is its high potency and selectivity. This compound exhibits significant activity at low concentrations, making it an ideal candidate for drug development. However, one of the main limitations of using this compound is its complex synthesis method, which may limit its availability and accessibility to researchers.

Future Directions

There are several future directions for research on 3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-5-methyl-1,2-benzisoxazole. These include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, such as cancer and inflammatory bowel disease, and the exploration of its mechanism of action at the molecular level.
Conclusion:
In conclusion, this compound is a promising compound with significant potential applications in medical and pharmaceutical research. Its high potency and selectivity make it an ideal candidate for drug development, and its complex synthesis method presents an opportunity for further research in this area. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis method of 3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-5-methyl-1,2-benzisoxazole involves the reaction of 4-fluorobenzaldehyde with 3-amino-5-methylisoxazole in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole to form the final product.

Scientific Research Applications

3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-5-methyl-1,2-benzisoxazole has been extensively studied for its potential applications in medical and pharmaceutical research. Studies have shown that this compound exhibits significant anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C18H12FN5OS

Molecular Weight

365.4 g/mol

IUPAC Name

3-[[3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-5-methyl-1,2-benzoxazole

InChI

InChI=1S/C18H12FN5OS/c1-10-2-7-15-13(8-10)14(23-25-15)9-16-22-24-17(20-21-18(24)26-16)11-3-5-12(19)6-4-11/h2-8H,9H2,1H3

InChI Key

WKDDYXHSMNGYOJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC3=NN4C(=NN=C4S3)C5=CC=C(C=C5)F

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC3=NN4C(=NN=C4S3)C5=CC=C(C=C5)F

Origin of Product

United States

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